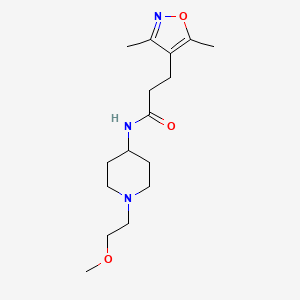

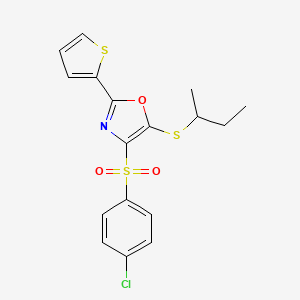

![molecular formula C16H19NO B2743078 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone CAS No. 1797730-03-0](/img/structure/B2743078.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone, also known as AT-121, is a novel synthetic compound that has been developed as a potential analgesic and anti-addictive agent. It is a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, which means that it has the potential to provide pain relief without the risk of addiction or respiratory depression.

科学的研究の応用

Stereoselective Synthesis and PI3 Kinase Inhibition

One significant application is in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, highlighting the role of structural specificity in medicinal chemistry. For example, the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179 demonstrate the importance of stereospecific hydroboration and inversion strategies in achieving desired pharmacological activities (Chen et al., 2010).

Advancements in Asymmetric Synthesis

Research also focuses on diastereoselective construction strategies, such as the synthesis of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde derivatives through the Aza-Prins reaction. This illustrates the compound's utility in enabling new routes towards asymmetric synthesis of structurally complex molecules with potential applications in drug development and beyond (Mahía et al., 2017).

Novelty in Chemical Structures and Drug Discovery

Moreover, the title compound is instrumental in the photochemical synthesis of 2-Azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. The synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, from this process underscores the compound's value in creating novel chemical entities that could lead to new therapeutic agents (Druzhenko et al., 2018).

Enantioselective Syntheses of Tropane Alkaloids

Additionally, the compound has been used in the novel and versatile method for the enantioselective syntheses of tropane alkaloids, demonstrating the importance of starting from keto-lactams and employing silyl enol ether formation and lactam activation strategies. This research highlights the compound's role in the synthesis of complex natural products and alkaloids (Mao et al., 2014).

特性

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-2-5-13(10-12)11-16(18)17-14-6-3-7-15(17)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIKPHXNCTVFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

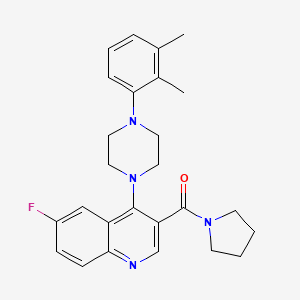

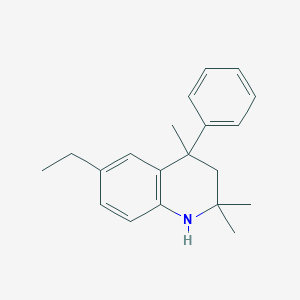

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)

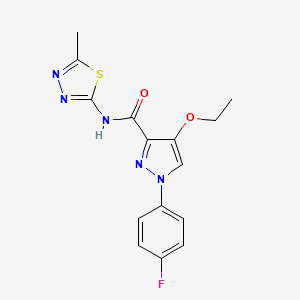

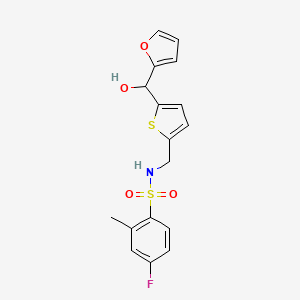

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)

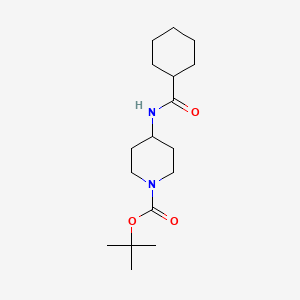

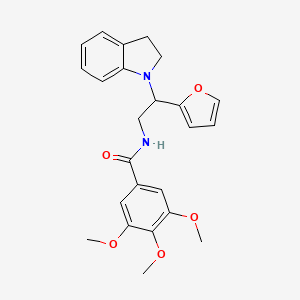

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)

![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)